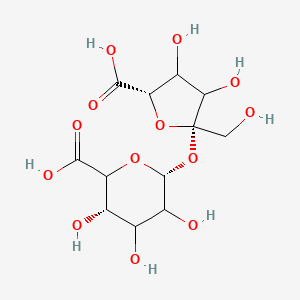

Sucrose 6,6'-Dicarboxylic Acid

Description

Properties

IUPAC Name |

(3S,6R)-6-[(2S,5S)-5-carboxy-3,4-dihydroxy-2-(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O13/c13-1-12(8(18)5(17)7(24-12)10(21)22)25-11-4(16)2(14)3(15)6(23-11)9(19)20/h2-8,11,13-18H,1H2,(H,19,20)(H,21,22)/t2?,3-,4?,5?,6?,7-,8?,11+,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSNZTHDJQODXMS-OTBDHKOVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1(C(C(C(O1)C(=O)O)O)O)OC2C(C(C(C(O2)C(=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@]1(C(C([C@H](O1)C(=O)O)O)O)O[C@@H]2C(C([C@@H](C(O2)C(=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Oxidation of Primary Hydroxyl Groups

Primary alcohols can be oxidized to carboxylic acids using strong oxidizing agents. However, achieving selectivity for the 6- and 6'-positions requires protective group strategies or tailored catalytic systems.

TEMPO-Mediated Oxidation

The 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) radical, in combination with NaOCl, selectively oxidizes primary alcohols to carboxylic acids under biphasic conditions. In a study analogous to sucrose derivatives, a protected sucrose 6,1',6'-triol was oxidized to the corresponding tricarboxylic acid using TEMPO/NaOCl, achieving >80% conversion. Adapting this method for this compound would necessitate protecting the 1'-hydroxyl group to prevent over-oxidation. For example, silylation or benzylation of the 1'-position could isolate the 6- and 6'-hydroxyls for targeted oxidation.

Pyridinium Dichromate (PDC) with Acetic Anhydride

PDC in the presence of acetic anhydride and tert-butanol selectively oxidizes primary alcohols to tert-butyl carboxylates, which hydrolyze to carboxylic acids under acidic conditions. This method was employed to synthesize tert-butyl 6,1',6'-tricarboxylate from a protected sucrose triol. By omitting the 1'-hydroxyl from the protection scheme, this approach could yield the 6,6'-dicarboxylate intermediate.

Protection-Deprotection Sequences for Regiocontrol

Orthoester Protection of Secondary Hydroxyls

Orthoester formation is a proven strategy to shield secondary hydroxyl groups during sucrose functionalization. For instance, U.S. Patent 5,470,969 describes the use of 1,3-diacetoxy-1,1,3,3-tetrabutyldistannoxane (DSDA) to protect the 4,6-positions of sucrose, enabling selective acylation at the 6-position. Adapting this methodology, a 4,1',3',4'-orthoester could be employed to mask secondary hydroxyls, leaving the 6- and 6'-positions exposed for oxidation.

Example Protocol

-

Orthoester Formation : React sucrose with 1,1-dimethoxyethene in dimethylformamide (DMF) catalyzed by p-toluenesulfonic acid to form a 4,6-orthoester.

-

Selective Deprotection : Hydrolyze the orthoester under mild acidic conditions to yield sucrose 6-monoester.

-

Oxidation : Treat the 6-monoester with PDC-Ac₂O-t-BuOH to oxidize the 6-hydroxyl to a tert-butyl carboxylate, then repeat the protection-oxidation sequence for the 6'-position.

Catalytic Systems for Enhanced Efficiency

Organotin Catalysts

Organotin compounds, such as 1,3-dichloro-1,1,3,3-tetramethyldistannoxane, facilitate regioselective acylation of sucrose. In Example 1 of CN104098617A, sucrose was reacted with this catalyst in cyclohexane-DMF to achieve 89.6% sucrose-6-acetate yield. While this patent focuses on esterification, analogous tin-based catalysts could coordinate to primary hydroxyls, directing oxidizing agents to the 6- and 6'-positions.

Proposed Oxidation Pathway

-

Coordination : Organotin catalysts bind preferentially to primary hydroxyl groups.

-

Oxidation : Introduce TEMPO/NaOCl to oxidize the tin-coordinated 6- and 6'-hydroxyls.

-

Catalyst Recovery : Extract the organotin compound with non-polar solvents for reuse.

Comparative Analysis of Methodologies

The table below summarizes key parameters for this compound synthesis routes:

*Estimated based on analogous reactions for tricarboxylic acids or monoesters.

Challenges and Optimization Strategies

Byproduct Formation

Over-oxidation at the 1'-position or oxidation of secondary hydroxyls remains a critical issue. For example, unprotected sucrose subjected to TEMPO/NaOCl yields a mixture of mono-, di-, and tricarboxylic acids. Mitigation strategies include:

-

Protective Group Engineering : Introducing bulky protecting groups (e.g., trityl) at the 1'-position.

-

Stepwise Oxidation : Oxidize the 6-position first, protect the resultant carboxylic acid, then oxidize the 6'-position.

Solvent and Temperature Effects

Polar aprotic solvents like DMF enhance solubility but may promote side reactions. Cyclohexane-DMF biphasic systems, as described in CN104098617A, improve selectivity by limiting reagent access to non-target hydroxyls. Elevated temperatures (80–100°C) favor organotin-catalyzed reactions but risk decomposition of oxidation products .

Chemical Reactions Analysis

Esterification and Amidation

The carboxylic acid groups undergo typical nucleophilic acyl substitution reactions:

-

Esterification : Reacts with alcohols (e.g., methanol, ethanol) under acidic or catalytic conditions to form diesters.

Example:Yields depend on steric hindrance from the sucrose backbone .

-

Amidation : Reacts with amines (e.g., ammonia, primary amines) to produce diamides.

Example:

Table 1: Esterification/Amidation Reagents and Products

| Reaction Type | Reagents | Conditions | Major Products |

|---|---|---|---|

| Esterification | Methanol, H₂SO₄ | Reflux, 12h | Dimethyl ester |

| Amidation | Ethylenediamine, EDC/HOBt | RT, 24h | Bis-ethylenediamide |

Decarboxylation and Thermal Decomposition

Heating induces decarboxylation, particularly in α,ω-dicarboxylic acids:

-

Decarboxylation : Above 200°C, the compound loses CO₂, forming a cyclic ketone (likely cyclopentanone derivative) via Blanc’s Rule .

-

Anhydride Formation : Heating with acetic anhydride yields a cyclic anhydride intermediate, though steric constraints may limit stability .

Oxidation and Reduction

-

Oxidation : Further oxidation of the hydroxyl groups on the sucrose backbone using KMnO₄ or CrO₃ could yield ketones or additional carboxyl groups, though this remains speculative .

-

Reduction : Catalytic hydrogenation (e.g., Pd/C, H₂) reduces carboxyl groups to hydroxyls, producing a diol derivative .

Coordination Chemistry

The carboxylate form acts as a polydentate ligand for metal ions:

-

Complexation : Forms stable complexes with divalent cations (e.g., Ca²⁺, Mg²⁺) in aqueous solutions, relevant for biomedical applications .

Table 2: Metal Complex Stability Constants

| Metal Ion | Log K (Stability Constant) | pH Range |

|---|---|---|

| Ca²⁺ | 3.2 ± 0.1 | 6–8 |

| Fe³⁺ | 8.5 ± 0.3 | 2–4 |

Polymerization

As a monomer, it participates in polycondensation:

-

Polyester Synthesis : Reacts with diols (e.g., ethylene glycol) via melt polycondensation to form biodegradable polyesters .

Biological and Environmental Reactivity

Limitations and Research Gaps

While analogous reactions for dicarboxylic acids and sucrose derivatives are well-documented, direct experimental data for Sucrose 6,6'-Dicarboxylic Acid remain sparse. Key uncertainties include:

Scientific Research Applications

Sucrose 6,6’-Dicarboxylic Acid has a wide range of scientific research applications. It is used in the synthesis of sucrose carboxylic acid derivatives, which serve as antioxidants for the prevention of lifestyle-related diseases . Additionally, this compound is utilized in drug delivery systems, polymer synthesis, and nanotechnology, making it a valuable asset for advancing scientific studies.

Mechanism of Action

The mechanism of action of Sucrose 6,6’-Dicarboxylic Acid involves its interaction with various molecular targets and pathways. The compound exerts its effects by modifying the chemical structure of sucrose, leading to the formation of carboxylic acid derivatives. These derivatives have antioxidant properties and can prevent oxidative damage in biological systems .

Comparison with Similar Compounds

Adipic Acid (1,6-Hexanedioic Acid)

Structural Features : A linear aliphatic dicarboxylic acid (HOOC-(CH₂)₄-COOH) with six carbon atoms.

Applications :

- Primary precursor for nylon 6,6 (85% of global consumption), synthesized via polycondensation with hexamethylenediamine .

- Annual production exceeds 3 million tons, primarily through nitric acid oxidation of KA oil (cyclohexanol/cyclohexanone), a process criticized for environmental pollution . Contrast with Sucrose Derivative:

- Adipic acid is petroleum-derived and lacks the carbohydrate backbone, limiting its utility in biochemical applications. Sucrose 6,6'-Dicarboxylic Acid’s branched structure and oxygen-rich framework enhance solubility in aqueous systems, making it preferable for enzyme studies .

2,2′-Bipyridyl-6,6′-Dicarboxylic Acid

Structural Features : An aromatic dicarboxylic acid with two pyridine rings and carboxylic acid groups at the 6,6′-positions.

Applications :

- Forms stable complexes with lanthanides (e.g., Eu³⁺, Tb³⁺) for luminescent materials (quantum yield up to 18%) and rare-earth element extraction .

- Coordination geometry differs from aliphatic analogs, enabling unique photophysical properties .

Contrast with Sucrose Derivative : - The rigid bipyridyl structure facilitates metal coordination, unlike the flexible sucrose backbone. This compound is tailored for carbohydrate-protein interactions rather than metallurgical applications .

Muconic Acid (cis,cis-Muconic Acid)

Structural Features : An unsaturated dicarboxylic acid (HOOC-CH₂-CH=CH-CH₂-COOH) with conjugated double bonds.

Applications :

- Bio-based precursor to adipic acid via catalytic hydrogenation, enabling sustainable nylon production .

- Produced microbially from glucose or lignin-derived aromatics at titers up to 34.5 g/L .

Contrast with Sucrose Derivative : - Muconic acid’s unsaturation allows catalytic upgrading, whereas the sucrose derivative’s saturated structure is optimized for biochemical stability and enzyme binding .

6,6′-Dinitro-2,2′-Biphenyldicarboxylic Acid

Structural Features: A nitro-functionalized aromatic dicarboxylic acid with two nitro (-NO₂) groups at the 6,6′-positions. Applications:

- High reactivity due to electron-withdrawing nitro groups, suitable for explosives or intermediates in organic synthesis .

Contrast with Sucrose Derivative : - This compound’s hydroxyl and carboxylic acid groups favor hydrogen bonding in aqueous environments .

Data Table: Comparative Analysis of Key Dicarboxylic Acids

Research Findings and Industrial Relevance

- Adipic Acid : Despite its environmental footprint, remains irreplaceable in nylon manufacturing. Emerging bio-based routes using muconic acid could mitigate sustainability concerns .

- 2,2′-Bipyridyl-6,6′-Dicarboxylic Acid : Superior luminescence efficiency (18% quantum yield) positions it as a candidate for OLEDs and optical sensors .

Q & A

Q. How can researchers address conflicting reports on the solubility of this compound in polar solvents?

- Methodological Answer : Standardize solvent purity (e.g., HPLC-grade) and temperature controls. Use dynamic light scattering (DLS) to detect micelle formation, which may artificially inflate solubility measurements. Compare results with computational solubility parameters (Hansen Solubility Parameters) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.